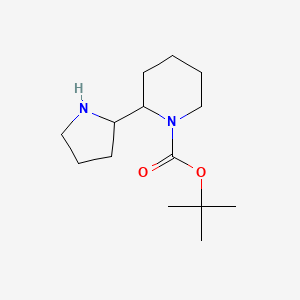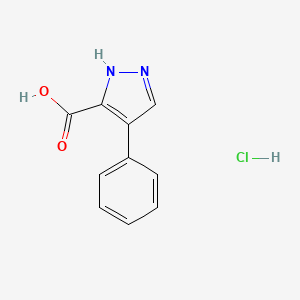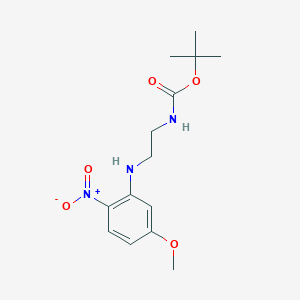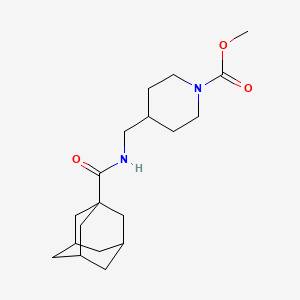
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate, also known as TBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to possess various biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to reduce pain sensitivity in animal models of neuropathic pain. Additionally, Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to reduce anxiety-like behavior in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to exhibit low toxicity in animal models, making it a safe compound to work with. However, one limitation of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to exhibit neuroprotective properties, and further research is needed to investigate its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been found to reduce pain sensitivity in animal models of neuropathic pain, and further research is needed to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to investigate the mechanism of action of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate and to identify potential targets for drug development.
Métodos De Síntesis
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 1,2-diaminocyclohexane in the presence of a suitable catalyst. The resulting product is then reacted with piperidine in the presence of a reducing agent to yield Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate. This synthesis method has been optimized to produce high yields of Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate with good purity.
Aplicaciones Científicas De Investigación
Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has also been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-5-4-8-12(16)11-7-6-9-15-11/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORFVNGKJQCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2460864.png)


![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)



![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2460880.png)
methanone](/img/structure/B2460882.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2460886.png)
